(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Overview
Description
(1S,2S,5R)-3-Azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of photochemistry to achieve the desired bicyclic structure through [2 + 2] cycloaddition reactions . This approach allows for the efficient formation of the bicyclic core, which can then be further functionalized.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new bioactive molecules.
Medicine
In medicine, this compound has potential applications as a scaffold for drug development. Its unique structure can be modified to create compounds with specific pharmacological properties.
Industry
In industry, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of the rings.
Bicyclo[2.1.1]hexane: This compound has a different ring size and connectivity, leading to distinct chemical properties.
Uniqueness
(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to the presence of a nitrogen atom within its bicyclic structure. This feature imparts specific reactivity and binding properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-YUPRTTJUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@H](NC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-16-9 | |
Record name | (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22255-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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